3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties . The unique structure of this compound makes it a valuable template for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in the presence of catalytic amounts of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: Its biological activities make it a potential candidate for studying various biochemical pathways.
Medicine: The compound’s anti-inflammatory, antiviral, and antimicrobial properties make it a promising candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific biological activity being studied. For example, its anti-inflammatory effects might involve the inhibition of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 3-alkyl-2-amino(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones
Uniqueness
The uniqueness of 3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its butyl and chlorobenzyl groups may enhance its interaction with specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-butyl-1-[(3-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-3-11-23-20(25)19-18(16-9-4-5-10-17(16)27-19)24(21(23)26)13-14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMCBXUMMOMOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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